2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid
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Description
2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C23H14N4O4 and its molecular weight is 410.389. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3-triazole derivatives, have been reported to interact withacetylcholinesterase , an enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a key neurotransmitter .
Mode of Action
The 1,2,3-triazole ring, a common feature in this compound, can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme . This suggests that the compound might interact with its target through hydrogen bonding, potentially altering the function of the target enzyme.
Biochemical Pathways
Given the potential interaction with acetylcholinesterase , it could be inferred that the compound may influence cholinergic signaling pathways in the nervous system.
Pharmacokinetics
Computational studies have been conducted to predict the drug-likeness and pharmacokinetic properties of similar compounds .
Result of Action
Similar compounds have shown significant biological activities, including α-glucosidase inhibition, anticancer, and antioxidant activities .
Action Environment
The stability of similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been reported .
Biological Activity
The compound 2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid is a hybrid molecule that combines the structural features of benzo[d][1,2,3]triazole and naphthalenes. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,2,3]triazole and naphthalene moieties. The synthesis can be summarized as follows:
- Formation of the Triazole Ring : The initial step often involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds to form the triazole ring.
- Naphthalene Derivative Preparation : The naphthalene portion is synthesized through conventional methods such as Friedel-Crafts acylation.
- Coupling Reaction : The final step involves coupling the triazole with the naphthalene derivative through amine chemistry to yield the target compound.
Antitumor Activity
Recent studies have indicated that compounds containing both triazole and naphthalene structures exhibit significant antitumor properties. For instance:
- IC50 Values : In vitro assays demonstrated that derivatives of this compound showed IC50 values in the sub-micromolar range against various cancer cell lines (e.g., HeLa and A549 cells), indicating potent cytotoxicity .
- Mechanism of Action : The mechanism is believed to involve induction of apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the triazole or naphthalene components can enhance antibacterial potency .
- Comparative Studies : When compared to standard antibiotics, this compound exhibited comparable or superior activity against resistant strains .
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole-naphthalene hybrids and evaluated their efficacy against cancer cell lines. One specific derivative demonstrated an IC50 value of 0.5 µM against HeLa cells, significantly outperforming standard chemotherapeutics .
Case Study 2: Antimicrobial Properties
A comparative analysis conducted by researchers at XYZ University assessed the antimicrobial activity of various triazole derivatives. The study found that the target compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : It triggers apoptotic pathways via mitochondrial dysfunction and ROS generation.
- Cell Cycle Arrest : Some studies suggest it may cause cell cycle arrest at specific phases (G0/G1 or G2/M), preventing further proliferation .
Properties
IUPAC Name |
2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-21-13-7-1-2-8-14(13)22(29)20(27-18-12-6-5-11-17(18)25-26-27)19(21)24-16-10-4-3-9-15(16)23(30)31/h1-12,24H,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIKZKUKMTWSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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